3'-Cytidylic acid, disodium salt

Ribonuclease inhibition Allosteric regulation Enzyme kinetics

This 3'-Cytidylic acid disodium salt is specifically designed for ribonuclease inhibition and RNA labeling workflows. Unlike the free acid or 5'-isomer, only this 3'-CMP disodium form induces the allosteric conformational shift in RNase A and provides the aqueous solubility (via dual sodium counterions) essential for reproducible in vitro assays and high-concentration ITC. Choose this ≥98% pure grade to eliminate precipitation artifacts and nuclease contamination in your [5'-32P]pCp preparation or ligand-binding studies.

Molecular Formula C9H14N3NaO8P
Molecular Weight 346.19 g/mol
CAS No. 81487-29-8
Cat. No. B3285874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Cytidylic acid, disodium salt
CAS81487-29-8
Molecular FormulaC9H14N3NaO8P
Molecular Weight346.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.[Na]
InChIInChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1
InChIKeyBXFNBJRBIXFESR-IAIGYFSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Cytidylic Acid Disodium Salt (CAS 81487-29-8): Procurement-Relevant Biochemical Profile


3'-Cytidylic acid, disodium salt (CAS 81487-29-8) is a synthetic nucleotide derivative composed of a cytosine base, a ribose sugar, and a 3'-phosphate group neutralized by two sodium ions [1]. It is structurally and functionally distinct from the naturally occurring 5'-cytidylic acid isomer and its free acid form, serving as a specific inhibitor of ribonucleases and a critical intermediate in RNA 3'-end labeling workflows [2].

Why 3'-Cytidylic Acid Disodium Salt Cannot Be Replaced by Other Cytidine Monophosphates


Simple substitution of 3'-cytidylic acid disodium salt with its free acid, 5'-isomer, or 2'-isomer compromises critical functional and handling properties. The free acid form (CAS 84-52-6) exhibits limited solubility in physiological buffers (e.g., only slightly soluble in PBS at pH 7.2) , while the disodium salt's dual sodium counterions significantly enhance aqueous solubility and solution stability—a crucial factor for reproducible in vitro assays. Furthermore, the 2'- and 5'-positional isomers differ fundamentally in their biological activity: 2'-CMP binds RNase A with a strict 1:1 stoichiometry and does not induce the allosteric conformational shift that 3'-CMP triggers, while 5'-CMP is primarily a biosynthetic precursor rather than a ribonuclease inhibitor [1].

Quantitative Differentiation of 3'-Cytidylic Acid Disodium Salt: Head-to-Head Comparator Evidence


Allosteric Effector Activity: 3'-CMP vs. 2'-CMP in RNase A Kinetic Shift

3'-Cytidylic acid (as its disodium salt) acts as an allosteric effector of bovine pancreatic ribonuclease A, shifting the substrate-velocity midpoint to lower substrate concentrations, whereas the positional isomer 2'-CMP does not [1]. In kinetic assays using 2':3'-cyclic CMP as substrate, the presence of 3'-CMP caused a measurable shift in the transition midpoint, a property not shared by 2'-CMP [1]. Additionally, 3'-CMP induces a trypsin-resistant conformational change in RNase A, while 2'-CMP does not [1].

Ribonuclease inhibition Allosteric regulation Enzyme kinetics

Binding Stoichiometry Divergence: 3'-CMP Multiple Binding vs. 2'-CMP 1:1 Binding to RNase A

Equilibrium dialysis experiments reveal a fundamental difference in binding behavior between 3'-CMP and 2'-CMP toward RNase A [1]. Under identical experimental conditions, 3'-CMP exhibits multiple binding to a single RNase A molecule, whereas 2'-CMP binds with a strict 1:1 stoichiometry across the entire analog concentration range tested [1].

Protein-ligand interaction Binding stoichiometry Equilibrium dialysis

Solubility and Handling Advantage: Disodium Salt vs. Free Acid Form

The disodium salt form (CAS 81487-29-8) is engineered for superior aqueous solubility compared to the free acid 3'-cytidylic acid (CAS 84-52-6). The free acid is reported as only 'slightly soluble' in PBS at pH 7.2 , a limitation that can cause precipitation and assay variability in cell-free biochemical systems. In contrast, the disodium salt, with its two sodium counterions, belongs to a class of phosphate salts known to exhibit markedly improved water solubility .

Aqueous solubility Formulation Salt selection

Specification Advantage: Vendor-Defined High Purity Enables Reproducible RNA Labeling

The disodium salt of 3'-cytidylic acid is commercially available with a minimum purity specification of 98% (HPLC) , as required for the synthesis of [5'-32P]cytidine 3',5'-bis(phosphate) (pCp) used in 3'-end labeling of RNA via T4 RNA ligase 1 [1]. Lower-purity free acid preparations may contain RNase contaminants or inhibitory byproducts that reduce labeling efficiency, a risk mitigated by the high-purity disodium salt specification.

RNA 3'-end labeling T4 RNA ligase Purity specification

Conformational Protection of RNase A: 3'-CMP vs. 2'-CMP vs. 5'-CMP

Trypsin-digestion studies demonstrate that 3'-CMP binding induces a conformational change in RNase A that renders the enzyme less susceptible to proteolytic inactivation [1]. This protective effect is shared by 5'-CMP and 3'-UMP, but notably not by 2'-CMP, 2'-AMP, or 2'-UMP [1]. The data establish that the 3'-phosphate position is a key determinant for inducing this functionally relevant conformational state.

Conformational change Trypsin resistance Ribonuclease protection

High-Impact Application Scenarios for 3'-Cytidylic Acid Disodium Salt Based on Quantitative Evidence


Ribonuclease A Mechanistic Studies Requiring Allosteric Effector Activity

Investigators studying the allosteric regulation of bovine pancreatic ribonuclease A must use 3'-cytidylic acid disodium salt as the effector ligand, because only the 3'-CMP isomer induces the kinetic midpoint shift and the trypsin-resistant conformational change, while 2'-CMP is inactive in both assays [1]. The disodium salt form ensures complete solubilization in the aqueous assay buffer, preventing precipitation artifacts.

3'-End Radiolabeling of RNA via T4 RNA Ligase 1

For preparation of [5'-32P]pCp, the immediate precursor for 3'-end labeling of RNA, 3'-cytidylic acid disodium salt is the preferred starting material because it is phosphorylated by polynucleotide kinase with high efficiency [1]. The ≥98% purity specification minimizes contaminants that could inhibit T4 RNA ligase 1 or introduce nonspecific RNase activity .

Comparative Protein-Ligand Thermodynamics and Volumetric Studies

Researchers characterizing water displacement and volumetric changes upon ligand binding to RNase A can utilize 3'-cytidylic acid disodium salt to generate the 3'-CMP complex, which releases approximately 210 ± 40 water molecules to bulk solvent upon binding—a thermodynamic signature distinct from other nucleotide monophosphates [1]. The disodium salt's reliable solubility supports high-concentration isothermal titration calorimetry and ultrasonic velocimetry measurements.

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